Bromoacetamido-PEG8-acid: A Comprehensive Technical Guide for Researchers
Bromoacetamido-PEG8-acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Bromoacetamido-PEG8-acid, a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
Bromoacetamido-PEG8-acid is a versatile molecule featuring a bromoacetamide group at one end and a carboxylic acid at the other, connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide moiety serves as a thiol-reactive group, enabling covalent linkage to cysteine residues in proteins and peptides. The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
| Property | Value |
| Molecular Formula | C21H40BrNO11 |
| Molecular Weight | 562.45 g/mol |
| CAS Number | 1698019-89-4 |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DCM |
| Storage Conditions | -20°C, protect from moisture |
Applications in Drug Development
The unique bifunctional nature of Bromoacetamido-PEG8-acid makes it a valuable tool in the targeted delivery of therapeutics and the degradation of specific proteins.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid end of the linker is typically activated and reacted with lysine (B10760008) residues on the antibody. The bromoacetamide end is then conjugated to a thiol-containing drug molecule. This allows for the targeted delivery of the cytotoxic agent to cancer cells.[1]
-
PROTACs: Bromoacetamido-PEG8-acid is also employed as a linker in the synthesis of PROTACs.[2][3] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker's length and composition are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
Experimental Protocols
Thiol-Bromoacetamide Conjugation (General Protocol)
This protocol describes the conjugation of the bromoacetamide moiety of Bromoacetamido-PEG8-acid to a thiol-containing molecule, such as a protein with accessible cysteine residues.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0
-
Bromoacetamido-PEG8-acid
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the linker
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Desalting column for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Remove the reducing agent using a desalting column.
-
Linker Preparation: Dissolve Bromoacetamido-PEG8-acid in a minimal amount of DMF or DMSO to create a stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The reaction is typically carried out at room temperature for 1-4 hours or overnight at 4°C with gentle stirring. The optimal pH for the reaction of bromoacetyl groups with thiols is between 7 and 8.
-
Quenching: Add a molar excess of a quenching reagent to react with any unreacted bromoacetamide groups.
-
Purification: Remove excess linker and quenching reagent using a desalting column or dialysis.
-
Characterization: The resulting conjugate can be characterized by techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Amine-Carboxylic Acid Conjugation (General Protocol)
This protocol outlines the conjugation of the carboxylic acid moiety of Bromoacetamido-PEG8-acid to a primary amine-containing molecule using EDC/NHS chemistry.
Materials:
-
Amine-containing molecule in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0 for activation; PBS, pH 7.2-8.5 for conjugation)
-
Bromoacetamido-PEG8-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Desalting column for purification
Procedure:
-
Activation of Carboxylic Acid: Dissolve Bromoacetamido-PEG8-acid in an activation buffer (e.g., MES, pH 4.7-6.0). Add a 1.2 to 2-fold molar excess of EDC and NHS over the linker. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
Conjugation Reaction: Add the activated linker solution to the amine-containing molecule in a conjugation buffer (e.g., PBS, pH 7.2-8.5). The reaction is typically allowed to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Characterization: Analyze the conjugate using appropriate techniques to confirm successful conjugation.
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the key applications and workflows involving Bromoacetamido-PEG8-acid.
References
- 1. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
